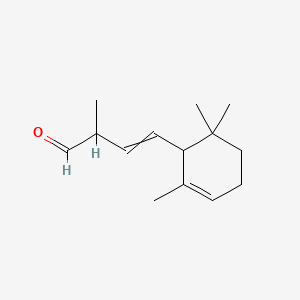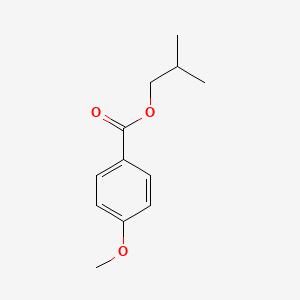
ISO-AMYL-CROTONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISO-AMYL-CROTONATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-butenoic acid and 3-methylbutanol. This compound is known for its fruity aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methylbutyl ester typically involves the esterification of 2-butenoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butenoic acid, 3-methylbutyl ester can be achieved through a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
ISO-AMYL-CROTONATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-butenoic acid and 3-methylbutanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 2-butenoic acid and 3-methylbutanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
ISO-AMYL-CROTONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
ISO-AMYL-CROTONATE can be compared with other similar esters, such as:
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but with a different substitution pattern.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar ester but with an ethyl group instead of a 3-methylbutyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their structures.
Properties
CAS No. |
25415-77-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI Key |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
SMILES |
CC=CC(=O)OCCC(C)C |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)C |
| 25415-77-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)













